3-Bromo-5-(tert-butyl)benzene-1,2-diamine
Description
3-Bromo-5-(tert-butyl)benzene-1,2-diamine is a substituted diaminobenzene featuring a bromine atom at the 3-position and a bulky tert-butyl group at the 5-position. This compound belongs to a class of aromatic diamines widely used in organic synthesis, particularly for constructing heterocyclic frameworks such as benzimidazoles, benzotriazoles, and quinoxalines . Substituted diaminobenzenes are critical intermediates in pharmaceuticals, materials science (e.g., organic light-emitting diodes, OLEDs), and organocatalysis .
Properties
Molecular Formula |
C10H15BrN2 |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
3-bromo-5-tert-butylbenzene-1,2-diamine |
InChI |
InChI=1S/C10H15BrN2/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5H,12-13H2,1-3H3 |
InChI Key |
WQXLIKNRMKPWSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(tert-butyl)benzene-1,2-diamine typically involves the bromination of 5-(tert-butyl)benzene-1,2-diamine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The process may involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a solvent like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(tert-butyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amine groups can undergo oxidation to form nitro groups or reduction to form more complex amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Nitro derivatives.
Reduction Products: Complex amine derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
3-Bromo-5-(tert-butyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(tert-butyl)benzene-1,2-diamine involves its interaction with various molecular targets. The bromine atom and amine groups allow it to participate in a range of chemical reactions, influencing biological pathways and molecular interactions. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Key Structural Features :
- Bromine (Br) : Enhances electrophilic reactivity and participates in cross-coupling reactions.
- Diamine groups (-NH₂) : Enable cyclization reactions to form nitrogen-containing heterocycles.
Comparison with Structurally Similar Compounds
Substituted benzene-1,2-diamines exhibit diverse physicochemical and functional properties depending on their substituents. Below is a detailed comparison:
Structural and Electronic Differences
Substituent Impact :
- tert-Butyl : Increases steric hindrance, reducing reaction rates in crowded environments but improving solubility in organic solvents.
- Trifluoromethyl (CF₃) : Strongly electron-withdrawing, enhancing stability against oxidation and directing electrophilic substitution to meta/para positions .
- Halogens (Cl, F) : Electron-withdrawing effects vary (F > Cl > Br), influencing reactivity in nucleophilic aromatic substitution .
Commercial Availability and Practical Considerations
- 3-Bromo-5-(tert-butyl)benzene-1,2-diamine : Discontinued by CymitQuimica, limiting its accessibility for industrial applications .
- 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine : Commercially available (Thermo Scientific, 97% purity) with documented use in pharmaceutical research .
- 5-Bromo-3-fluorobenzene-1,2-diamine : Available via specialized suppliers (e.g., BLD Pharm Ltd.), highlighting its niche applications .
Biological Activity
3-Bromo-5-(tert-butyl)benzene-1,2-diamine is an organic compound with the molecular formula C10H15BrN2 and a molar mass of 243.14 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C10H15BrN2
- Molar Mass : 243.14 g/mol
- Density : 1.374 g/cm³ (predicted)
- Boiling Point : 311.9 °C (predicted)
- pKa : 3.19 (predicted) .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 3-Bromo-5-(tert-butyl)benzene-1,2-diamine. For instance, various benzene derivatives have demonstrated significant cytotoxic effects against different cancer cell lines, including breast cancer (MCF-7) and glioblastoma (U87). One study reported that a related compound induced apoptosis in MCF-7 cells with an IC50 value of approximately 25.72 μM, suggesting a promising avenue for further exploration of this compound's anticancer properties .
The biological activity of 3-Bromo-5-(tert-butyl)benzene-1,2-diamine may involve its interaction with specific molecular targets, such as enzymes or receptors that play critical roles in cell proliferation and survival. The exact mechanisms are still under investigation but may include:
- Inhibition of Enzyme Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer progression.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in malignant cells.
Antimicrobial Activity
There is also emerging evidence regarding the antimicrobial properties of this compound class. For example, certain derivatives have exhibited activity against pathogenic bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the low mg/mL range . This suggests that 3-Bromo-5-(tert-butyl)benzene-1,2-diamine could be further evaluated for its potential use as an antimicrobial agent.
Comparative Analysis
| Compound Name | Molecular Formula | IC50 (μM) | Biological Activity |
|---|---|---|---|
| 3-Bromo-5-(tert-butyl)benzene-1,2-diamine | C10H15BrN2 | TBD | Anticancer, Antimicrobial |
| 4-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)-N-methylaniline | CXXHXXBrN2 | 45.2 | Anticancer (U87 glioblastoma) |
| 4-Bromo-1-N-tert-butylbenzene-1,2-diamine | C12H18BrN2 | TBD | Anticancer |
Case Studies
Several case studies have explored the biological activities of benzene derivatives similar to 3-Bromo-5-(tert-butyl)benzene-1,2-diamine:
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various substituted benzene derivatives on human cancer cell lines, noting significant activity against leukemia and breast cancer cells.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of benzene derivatives, demonstrating effectiveness against Gram-positive bacteria with MIC values indicating potent activity.
Future Directions
Given the promising biological activities observed in related compounds, future research on 3-Bromo-5-(tert-butyl)benzene-1,2-diamine should focus on:
- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with biological targets.
- In Vivo Studies : Conducting animal model studies to assess efficacy and safety before considering clinical trials.
- Structural Modifications : Exploring variations in chemical structure to enhance potency and selectivity against specific cancer types or pathogens.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
